2-Hydrazino-5-(methanesulfonyl)-pyridine
Description
Contextualization of Pyridine (B92270) and Hydrazine (B178648) Derivatives in Organic Synthesis and Chemical Biology
Pyridine and its derivatives are fundamental building blocks in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and materials. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in a wide array of bioactive molecules. Its ability to engage in various chemical transformations makes it a versatile scaffold for drug discovery. nih.govresearchgate.net
Similarly, hydrazine derivatives, characterized by the presence of a nitrogen-nitrogen single bond, are a class of compounds with diverse applications. acs.org In medicinal chemistry, they are integral to the synthesis of a variety of heterocyclic systems and are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. turkjps.orgmdpi.com The hydrazone linkage, formed by the reaction of hydrazines with aldehydes or ketones, is a common motif in many biologically active molecules. acs.org
Rationale for Focused Investigation of 2-Hydrazino-5-(methanesulfonyl)-pyridine Structure
The focused investigation into the structure of this compound is driven by the strategic combination of its three key functional components. The 2-hydrazinopyridine (B147025) core provides a bidentate chelating system and a reactive handle for further molecular elaboration. The methanesulfonyl group at the 5-position of the pyridine ring significantly influences the molecule's electronic properties. This electron-withdrawing group can enhance the reactivity of the pyridine ring and modulate the pharmacokinetic profile of derivative compounds. nih.govnih.gov This specific substitution pattern is of interest in the design of targeted covalent inhibitors, where the sulfonyl group can act as a reactive center. nih.govnih.gov The interplay of these functionalities makes this compound a compelling candidate for the synthesis of novel compounds with tailored biological activities, particularly in the areas of kinase inhibition and antibacterial research. nih.govmdpi.com
Overview of Key Research Areas and Methodological Approaches
Research involving this compound and its close analogs primarily falls into the domains of medicinal chemistry and drug discovery. A key application lies in its use as a synthetic intermediate for the generation of more complex molecules, such as pyrazole (B372694) and triazole derivatives, which are known to possess a wide range of pharmacological activities. mdpi.com
Methodological approaches for the synthesis of 2-hydrazinopyridine derivatives typically involve the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring with hydrazine hydrate (B1144303). google.comgoogleapis.comresearchgate.net Characterization of these compounds relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm their structure and purity. In the context of drug discovery, synthesized derivatives undergo biological screening to assess their activity against specific targets, such as protein kinases or bacterial strains. nih.govmdpi.com Structure-activity relationship (SAR) studies are then often employed to optimize the lead compounds for improved potency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDRCJXTMYOKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433383 | |
| Record name | 2-hydrazino-5-(methanesulfonyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343629-61-8 | |
| Record name | 2-hydrazino-5-(methanesulfonyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydrazino 5 Methanesulfonyl Pyridine and Analogous Structures
Strategies for Introducing the Hydrazine (B178648) Moiety into Pyridine (B92270) Scaffolds
The incorporation of a hydrazine group at the 2-position of a pyridine ring is a crucial step in the synthesis of 2-hydrazino-5-(methanesulfonyl)-pyridine. This is most commonly achieved through the nucleophilic substitution of a suitable leaving group, typically a halide, by hydrazine.
Direct Substitution Reactions of Pyridine Halides with Hydrazine Hydrate (B1144303)
A prevalent and direct method for the synthesis of 2-hydrazinopyridine (B147025) derivatives is the reaction of a corresponding 2-halopyridine with hydrazine hydrate. researchgate.netasianpubs.org This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of the halide ion by the hydrazine nucleophile. The reactivity of the 2-halopyridine is enhanced by the electron-withdrawing nature of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction. youtube.com The reaction typically proceeds by heating the 2-halopyridine with an excess of hydrazine hydrate.
A general representation of this reaction is the conversion of 2-chloropyridine (B119429) to 2-hydrazinopyridine, which serves as a model for the synthesis of more complex derivatives. rsc.org
General Reaction Scheme:

A general reaction scheme for the synthesis of 2-hydrazinopyridine from 2-chloropyridine and hydrazine hydrate.
The choice of solvent can significantly influence the rate and outcome of the nucleophilic aromatic substitution reaction between a pyridine halide and hydrazine. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can effectively solvate the reactants and intermediates without significantly solvating the nucleophile, thus maintaining its reactivity. google.comresearchgate.netrsc.org In some procedures, an excess of hydrazine hydrate itself can serve as both the reactant and the solvent.
The reaction generates a hydrohalic acid (e.g., HCl) as a byproduct, which can protonate the hydrazine and reduce its nucleophilicity. To mitigate this, an acid-binding agent is often used. In many cases, the large excess of hydrazine hydrate acts as its own acid scavenger. google.com Alternatively, other bases such as triethylamine (B128534) or pyridine can be added to the reaction mixture. In one patented process, N,N-dimethylpropanolamine was used as a solvent that also functions as an acid-binding agent.
| Solvent/Acid-Binding Agent | Function | Reference |
| Excess Hydrazine Hydrate | Reactant and acid scavenger | google.com |
| Dimethylformamide (DMF) | Polar aprotic solvent | google.com |
| N,N-Dimethylpropanolamine | Solvent and acid-binding agent | |
| Ethanol | Polar protic solvent | orgsyn.org |
While the direct substitution of a halide with hydrazine is common, catalytic methods can also be employed for the formation of the C-N bond. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been developed for the coupling of aryl halides with amines. Although less common for the synthesis of hydrazinopyridines, these methods offer an alternative approach. For instance, protected pyridylhydrazine derivatives have been prepared via a one-step palladium-catalyzed amination reaction using chelating phosphine (B1218219) ligands. nih.gov In these reactions, 2-pyridyl chlorides, bromides, or triflates can be used as the electrophiles. nih.gov
Furthermore, the synthesis of the pyridine halide precursor itself can be achieved through catalytic hydrogen substitution reactions. For example, a patent describes the preparation of pyridine halides from a precursor compound under alkaline conditions using a mixed catalyst of Pd/C and Pt/C to improve selectivity and reaction rate.
| Catalyst | Reaction Type | Substrate | Product | Reference |
| Palladium with chelating phosphine ligands | C-N cross-coupling (amination) | 2-Halopyridine | Protected pyridylhydrazine | nih.gov |
| Pd/C and Pt/C (mixed) | Hydrogen substitution | Pyridine precursor | Pyridine halide |
The control of reaction conditions such as temperature, reaction time, and stoichiometry is crucial for achieving high yields and selectivity. In the reaction of 2-chloropyridines with hydrazine hydrate, the temperature is typically elevated to facilitate the reaction. Reaction times can vary from a few hours to over a day, depending on the reactivity of the substrate.
Selectivity is a key consideration when the pyridine ring contains other functional groups. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. stackexchange.comechemi.com Therefore, in a polysubstituted pyridine, the position of the leaving group will dictate the regioselectivity of the hydrazination. For the synthesis of this compound, the starting material would be a 2-halo-5-(methanesulfonyl)pyridine, ensuring the hydrazine moiety is introduced at the desired position.
Multicomponent Reaction Approaches for Pyridine Derivative Synthesis
Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted pyridine scaffolds in a single step from simple starting materials. nih.govresearchgate.netorganic-chemistry.org While not a direct method for the synthesis of this compound, MCRs can be employed to construct the core pyridine ring with various substituents, which could then be further functionalized.
Common MCRs for pyridine synthesis include the Hantzsch pyridine synthesis and its variations. nih.gov These reactions typically involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. By carefully selecting the starting materials, a wide range of substituted pyridines can be accessed. For example, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been reported for the synthesis of novel pyridine derivatives. stackexchange.com
Functionalization and Introduction of the Methanesulfonyl Group
The introduction of the methanesulfonyl group (-SO₂CH₃) at the 5-position of the pyridine ring is the other key synthetic challenge. This can be achieved either before or after the introduction of the hydrazine moiety. A common strategy involves the preparation of a 2-chloro-5-(methanesulfonyl)pyridine intermediate, which is then reacted with hydrazine hydrate.
Two primary routes to this intermediate are the oxidation of a corresponding methylthio-substituted pyridine and the conversion of a pyridinesulfonyl chloride.
A plausible and widely used method for the synthesis of sulfones is the oxidation of the corresponding sulfide (B99878). In this context, 2-chloro-5-(methylthio)pyridine (B1371480) would be a key intermediate. This sulfide can be prepared through various methods, and its subsequent oxidation to the desired sulfone can be achieved using a range of oxidizing agents.
Common oxidizing agents for the conversion of sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). organic-chemistry.orgderpharmachemica.com The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. commonorganicchemistry.com The use of two or more equivalents of m-CPBA ensures the complete oxidation of the sulfide to the sulfone, bypassing the sulfoxide intermediate.
Hydrogen peroxide is a greener and more atom-economical oxidizing agent. researchgate.netnih.govorganic-chemistry.org The reaction is often catalyzed by metal complexes or proceeds under specific conditions to achieve high selectivity for the sulfone. For example, hydrogen peroxide in the presence of a catalytic amount of sodium tungstate (B81510) has been shown to be effective for the oxidation of sulfides to sulfones. researchgate.net
Reaction Scheme for Oxidation:

Oxidation of 2-chloro-5-(methylthio)pyridine to 2-chloro-5-(methanesulfonyl)pyridine using a suitable oxidizing agent.
| Oxidizing Agent | Catalyst/Conditions | Product | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | Sulfone | derpharmachemica.comcommonorganicchemistry.com |
| Hydrogen Peroxide (H₂O₂) | Sodium tungstate | Sulfone | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Carboxylated Multi-Walled Carbon Nanotubes | Sulfone | rsc.org |
An alternative approach to the methanesulfonyl group involves the use of a 2-chloropyridine-5-sulfonyl chloride intermediate. This compound can be synthesized from the corresponding sulfonic acid. The sulfonyl chloride can then be converted to the methyl sulfone. This conversion is not a direct single-step reaction and may involve, for example, reduction to a sulfinate followed by methylation.
Methanesulfonyl Chloride Reactions with Pyridine Systems
The introduction of a methanesulfonyl group to a pyridine ring is a key step in the synthesis of compounds like this compound. Methanesulfonyl chloride (MsCl) is a common reagent for this transformation. The reaction typically involves the treatment of a substituted pyridine, often a hydroxypyridine, with methanesulfonyl chloride in the presence of a base. Pyridine itself can serve as both a reactant and a base to neutralize the hydrochloric acid formed during the reaction. researchgate.net
The reaction mechanism is believed to proceed through the formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂) via an E1cb elimination of methanesulfonyl chloride, which is then attacked by the nucleophilic pyridine derivative. organic-chemistry.org This method is widely used to convert hydroxyl groups into good leaving groups (mesylates), facilitating subsequent nucleophilic substitution reactions. researchgate.net
Table 1: Representative Reactions of Methanesulfonyl Chloride with Pyridine Systems
| Reactant | Reagent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 4-Hydroxypyridine | Methanesulfonyl Chloride | Pyridine | Dichloromethane | Pyridin-4-yl methanesulfonate | researchgate.net |
Preparation of Sulfohydrazides from Sulfonyl Chlorides
The formation of the hydrazino group is another critical step. Sulfohydrazides are typically prepared by the reaction of a sulfonyl chloride with hydrazine hydrate. nih.gov This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the hydrazine. The reaction is often carried out in a suitable solvent at controlled temperatures to manage the exothermic nature of the reaction and to prevent side reactions. nih.gov
The efficiency of this reaction can be influenced by factors such as the nature of the substituents on the sulfonyl chloride and the reaction conditions. For instance, the presence of electron-withdrawing groups on the aryl sulfonyl chloride can sometimes lead to lower yields due to the formation of arylsulfonic acids as byproducts. nih.gov A variety of sulfonyl hydrazides can be synthesized using this general method, which can then be used as precursors for more complex molecules. mdpi.commdpi.com
Table 2: Synthesis of Sulfohydrazides from Sulfonyl Chlorides
| Sulfonyl Chloride | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzenesulfonyl chloride | Hydrazine hydrate | Water | 0 °C to room temp | 4-Methylbenzenesulfonohydrazide | nih.gov |
Advanced Synthetic Techniques Applied to Pyridine-Hydrazine Systems
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical structures.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgnih.gov
In the context of pyridine-hydrazine systems, microwave irradiation has been successfully employed for various synthetic transformations. For example, the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety was achieved through multi-step reactions under microwave irradiation, starting from 2,3-dichloropyridine (B146566) and hydrazine hydrate. nih.gov This approach highlights the potential of microwave assistance in constructing complex heterocyclic systems. The benefits of microwave-assisted synthesis, such as shorter reaction times and higher yields, have been demonstrated in the preparation of various nitrogen-containing heterocycles. nih.gov
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|
| Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives | 4-7 hours | 2 minutes | Lower | Higher (by 10%) | nih.gov |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into synthetic route design to minimize the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and energy-efficient methods. mdpi.comresearchgate.net
For the synthesis of pyridine-hydrazine systems, several green chemistry approaches have been explored. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they reduce the need for purification of intermediates and minimize solvent waste. neliti.com The use of water as a solvent is another key aspect of green chemistry, as it is non-toxic, inexpensive, and environmentally benign. nih.govneliti.com Furthermore, solvent-free reactions, often facilitated by techniques like grinding, offer a significant reduction in waste and environmental pollution. researchgate.net The development of eco-friendly protocols, such as catalyst-free reactions or the use of biodegradable catalysts, is also a major focus in the green synthesis of heterocyclic compounds. nih.govmdpi.com
Table 4: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Pyridine-Hydrazine Synthesis | Example | Reference |
|---|---|---|---|
| Use of Safer Solvents | Employing water as a reaction medium. | One-pot synthesis of sulfonylhydrazones in water. | nih.govneliti.com |
| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives. | nih.gov |
| Waste Prevention | Designing one-pot, multi-component reactions to minimize waste. | Three-component condensation for the synthesis of 2-hydroxypyridines under solvent-free conditions. | mdpi.comresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 Hydrazino 5 Methanesulfonyl Pyridine
Reaction Pathways of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) attached to the pyridine (B92270) ring at the 2-position is a potent nucleophile and a versatile precursor for the synthesis of various heterocyclic systems. Its reactivity is central to the derivatization of this compound.
Condensation Reactions with Carbonyl Compounds to Form Hydrazones
A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to yield hydrazones. nih.govresearchgate.net This reaction is a cornerstone in the derivatization of 2-Hydrazino-5-(methanesulfonyl)-pyridine, providing a straightforward method to introduce a wide array of substituents and build more complex molecular architectures. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net
The reaction is typically catalyzed by a small amount of acid, such as sulfuric acid or glacial acetic acid, in an alcoholic solvent to facilitate the dehydration step and drive the reaction towards the formation of the hydrazone product. researchgate.net A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives. nih.govorganic-chemistry.org
Table 1: Examples of Hydrazone Synthesis via Condensation Reaction
| Hydrazine Reactant | Carbonyl Compound | Product |
| This compound | Benzaldehyde | N'-(phenylmethylene)-5-(methanesulfonyl)pyridin-2-yl)hydrazine |
| This compound | Acetone | N'-(propan-2-ylidene)-5-(methanesulfonyl)pyridin-2-yl)hydrazine |
| This compound | 4-Chlorobenzaldehyde | N'-(4-chlorophenyl)methylene)-5-(methanesulfonyl)pyridin-2-yl)hydrazine |
These hydrazones are not merely stable end-products; they often serve as key intermediates for further transformations, including cyclization reactions to form various heterocyclic rings. researchgate.net
Nucleophilic Character of Hydrazine Nitrogen Centers in Pyridine Derivatives
The nitrogen atoms of the hydrazine moiety in this compound exhibit significant nucleophilic character. masterorganicchemistry.com However, the degree of nucleophilicity can be modulated by the electronic effects of the pyridine ring and its substituents. While hydrazines are generally considered more nucleophilic than ammonia (B1221849), the presence of an adjacent atom with a lone pair (the alpha-effect) can enhance their reactivity beyond what would be predicted based on basicity alone. masterorganicchemistry.comacs.org
In the context of pyridine derivatives, the electron-withdrawing nature of the pyridine ring, further amplified by the 5-methanesulfonyl group, can reduce the electron density on the hydrazine nitrogen atoms, thereby tempering their nucleophilicity compared to simple alkyl or aryl hydrazines. nih.gov Despite this, the hydrazine moiety remains a potent nucleophile capable of participating in a variety of substitution and addition reactions. Studies on the nucleophilicity of substituted hydrazines have shown that while methyl groups on the α-position increase reactivity, they decrease it on the β-position. acs.orgresearchgate.net
Cyclization Reactions Leading to Fused Heterocycles from Hydrazine Derivatives
The hydrazine functional group is a valuable synthon for the construction of fused heterocyclic systems. Through reactions with appropriate bifunctional electrophiles, the hydrazine moiety of this compound can be readily cyclized to form a variety of five- and six-membered rings fused to the pyridine core. These reactions are of significant interest in medicinal chemistry for the synthesis of novel scaffolds.
Common cyclization strategies include:
Formation of Pyrazoles: Reaction with α,β-unsaturated ketones or aldehydes can lead to the formation of pyrazoline intermediates, which can then be oxidized to pyrazoles. sci-hub.se
Formation of Triazoles: Cyclization reactions involving reagents that provide a one-carbon unit and a nitrogen atom can lead to the formation of fused triazole rings.
Formation of Pyridazines and Pyrazines: Reaction with 1,4-dicarbonyl compounds or their equivalents can be employed to construct fused pyridazine (B1198779) or pyrazine (B50134) rings. mdpi.com
The specific reaction conditions and the nature of the cyclizing agent determine the structure of the resulting fused heterocycle. These cyclization reactions often proceed through an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack and subsequent dehydration or elimination to afford the final aromatic heterocyclic system. researchgate.net
Table 2: Examples of Fused Heterocycles from Hydrazine Derivatives
| Hydrazine Derivative | Cyclizing Agent | Fused Heterocycle |
| 2-Hydrazino-pyridine | α,β-Unsaturated Ketone | Pyrazolo[1,5-a]pyridine (B1195680) |
| 2-Hydrazino-pyridine | 1,3-Dicarbonyl Compound | Pyrimido[1,2-b]pyridazine |
| 2-Hydrazino-pyridine | Dicarbonyl 1,2,3-triazole | 1,2,3-Triazolo[4,5-d]pyridazine |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is electronically deficient due to the electronegativity of the nitrogen atom. This inherent electron deficiency is significantly enhanced by the presence of the strongly electron-withdrawing methanesulfonyl (-SO2CH3) group at the 5-position.
Influence of Substituents on Pyridine Ring Reactivity
The reactivity of the pyridine ring is profoundly influenced by the electronic nature of its substituents. nih.govrsc.org Electron-donating groups increase the electron density of the ring, facilitating electrophilic substitution and increasing the basicity of the pyridine nitrogen. Conversely, electron-withdrawing groups, such as the methanesulfonyl group, decrease the electron density, deactivating the ring towards electrophilic attack and activating it towards nucleophilic substitution. rsc.orgnih.gov
The methanesulfonyl group exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the entire pyridine ring. This deactivation is particularly pronounced at the ortho and para positions relative to the substituent. As a result, electrophilic aromatic substitution on this compound is expected to be extremely difficult and would likely require harsh reaction conditions. youtube.comuoanbar.edu.iq Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing group. nih.gov
Mechanisms of Substitution on the Pyridine Core (e.g., SNi, SN2 pathways)
Nucleophilic substitution on the pyridine ring can proceed through various mechanisms, including SNAr (addition-elimination) and, in specific cases, pathways resembling SNi (Substitution Nucleophilic internal) and SN2 (Substitution Nucleophilic bimolecular).
The SNAr mechanism is the most common pathway for nucleophilic substitution on electron-deficient aromatic rings. It involves the initial attack of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group.
While classical SN2 reactions are characteristic of aliphatic systems, analogous bimolecular nucleophilic substitutions can occur at sp2 hybridized carbon centers in some heterocyclic systems. scispace.com The feasibility of such a pathway on the pyridine core of this compound would depend on the nature of the leaving group and the attacking nucleophile.
The SNi mechanism, or internal nucleophilic substitution, is less common for aromatic systems but is characterized by the retention of configuration. slideshare.netquora.com It involves the formation of an intimate ion pair where the nucleophile is delivered from the same side as the leaving group. quora.com The applicability of an SNi-like mechanism to substitutions on this specific pyridine derivative would be speculative without direct experimental evidence.
The presence of the hydrazine moiety can also influence the substitution pathways on the pyridine ring, potentially acting as an internal nucleophile in certain cyclization reactions or directing incoming reagents.
Thermal Decomposition and Pyrolysis Studies of Hydrazine Derivatives
The thermal decomposition of hydrazine and its derivatives is a field of significant interest, largely due to their use as high-energy propellants. mdpi.comnih.gov Pyrolysis, the thermal degradation of a substance in an inert atmosphere, typically involves high temperatures and results in the substance breaking down into smaller, often highly reactive, molecules. researchgate.netaun.edu.eguq.edu.au
For hydrazine derivatives, the N-N single bond is relatively weak, making its cleavage a primary pathway during thermal decomposition. researchgate.netaun.edu.eguq.edu.au Studies on various hydrazine derivatives, including monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), show that pyrolysis often leads to the homolytic cleavage of the N-N bond. researchgate.netaun.edu.eguq.edu.au However, other reaction pathways, such as molecular rearrangements and eliminations, can also occur depending on the specific structure of the derivative and the reaction conditions. researchgate.netaun.edu.eguq.edu.au
Reactive dynamics studies on the decomposition of bulk hydrazine show that at lower temperatures, the primary product is ammonia (NH₃), while at higher temperatures, hydrogen (H₂) and nitrogen (N₂) are the dominant early products. nih.govcaltech.edu The decomposition process is also influenced by factors such as pressure and heating rate, with higher pressures favoring the formation of ammonia. nih.govcaltech.edu
Gas-Phase Pyrolytic Reaction Mechanisms of Hydrazines
In the gas phase, the pyrolysis of hydrazine derivatives is characterized by complex reaction mechanisms involving numerous elementary steps and reactive intermediates. researchgate.netaun.edu.eguq.edu.au The initial and most critical step is often the unimolecular decomposition of the hydrazine molecule. For monomethylhydrazine (MMH), theoretical and experimental studies have identified the fission of the N-N and C-N bonds as the primary decomposition pathways. acs.orgresearchgate.net
The dominant initial reaction for MMH pyrolysis is the N-N bond scission, producing methylamino (CH₃NH•) and amino (NH₂•) radicals: CH₃NHNH₂ → CH₃NH• + NH₂• researchgate.net
Following this initiation, a cascade of secondary reactions involving these radical species occurs. For instance, the highly reactive amino radical (NH₂•) can abstract a hydrogen atom from another MMH molecule: CH₃NHNH₂ + NH₂• → CH₃N•NH₂ + NH₃ researchgate.net
Reactive dynamics simulations have identified several prominent intermediates during hydrazine decomposition, including N₂H₃, N₂H₂, and NH₂. nih.govcaltech.edu The interplay between these various radical species and stable molecules leads to the final product distribution, which is highly dependent on temperature and pressure. nih.govcaltech.edu
Kinetic and Mechanistic Elucidation of N-N Single Bond Cleavage
For monomethylhydrazine, the N-N bond scission has been found to be a major reaction path for its homogeneous decomposition under atmospheric conditions. acs.org Kinetic modeling and experimental studies have provided rate constants for this and other key reactions in the MMH pyrolysis system. mdpi.combit.edu.cn The decomposition rate of hydrazine derivatives is influenced by their substitution, with the rate generally following the order: unsymmetrical dimethylhydrazine (UDMH) > monomethylhydrazine (MMH) > hydrazine (N₂H₄). mdpi.com
| Reaction | Rate Constant (k) | Temperature Range (K) | Pressure (atm) | Source |
|---|---|---|---|---|
| CH₃NHNH₂ → CH₃NH• + NH₂• | k₁ = 1.50 × 10⁵⁸ × T⁻¹²⁸⁴ exp(-39,580/T) s⁻¹ | 900–1300 | 2 | mdpi.com |
| CH₃NHNH₂ + NH₂• → CH₃N•NH₂ + NH₃ | k₂ = 3.70 × 10¹⁴ exp(-2620/T) cm³ mol⁻¹ s⁻¹ | 900–1300 | 2 | mdpi.com |
The homolytic cleavage of the N-N bond results in the formation of two radical species. The stability of these resulting radicals can influence the activation energy of the cleavage process. The presence of substituents, such as the methanesulfonyl pyridine group in this compound, would be expected to influence the N-N bond dissociation energy and the subsequent reaction pathways of the resulting radicals.
Derivatization Strategies and Analog Development for Enhanced Utility
Development of Schiff Base Derivatives from Hydrazinopyridines
The formation of Schiff bases represents a versatile and widely employed strategy for the derivatization of hydrazinopyridines. This reaction involves the condensation of the primary amino group of the hydrazine (B178648) moiety with an aldehyde or a ketone, resulting in the formation of an imine or azomethine group (-C=N-). This transformation is synthetically straightforward and allows for the introduction of a wide array of substituents, thereby modulating the steric and electronic properties of the parent molecule.
The synthesis of these derivatives has been explored in the context of developing novel therapeutic agents. For instance, a series of Schiff bases derived from hydrazinopyridines have been synthesized and evaluated for their potential biological activities. The general synthetic route involves the reaction of the hydrazinopyridine with various substituted aromatic aldehydes in a suitable solvent, often with catalytic amounts of acid to facilitate the reaction. The resulting Schiff bases are often crystalline solids and can be readily characterized by standard spectroscopic methods such as IR, NMR, and mass spectrometry.
The introduction of different functional groups on the aromatic aldehyde allows for a systematic investigation of structure-activity relationships (SAR). For example, the presence of electron-donating or electron-withdrawing groups can significantly influence the biological activity of the resulting Schiff base.
Table 1: Examples of Schiff Base Derivatives from Hydrazinopyridines This table is for illustrative purposes and does not represent an exhaustive list.
| Aldehyde/Ketone Reactant | Resulting Schiff Base Structure | Potential Area of Investigation |
| Salicylaldehyde | Antimicrobial Agents | |
| 4-Nitrobenzaldehyde | Anticancer Agents | |
| Acetophenone (B1666503) | Enzyme Inhibitors |
Functionalization for Advanced Analytical Applications
The reactive nature of the hydrazine group in 2-Hydrazino-5-(methanesulfonyl)-pyridine makes it a valuable synthon for the development of advanced analytical reagents. Functionalization of this moiety can lead to the creation of chemosensors and probes for the detection and quantification of various analytes.
One common approach involves the coupling of the hydrazinopyridine with a signaling unit, such as a fluorophore or a chromophore. The resulting molecule can exhibit changes in its optical properties, such as fluorescence or color, upon interaction with a specific target analyte. This response is often based on mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of a coordination complex.
The methanesulfonyl group in the 5-position of the pyridine (B92270) ring can play a crucial role in tuning the selectivity and sensitivity of these analytical probes. Its strong electron-withdrawing nature can influence the electronic properties of the pyridine ring and the hydrazine group, thereby modulating the binding affinity and the signaling response of the sensor.
Table 2: Functionalization Strategies for Analytical Applications This table provides conceptual examples of functionalization strategies.
| Functionalizing Agent | Type of Analytical Probe | Potential Target Analyte |
| Naphthalimide derivative | Fluorescent Chemosensor | Metal Ions |
| Dansyl chloride | Fluorescent Labeling Reagent | Biomolecules (e.g., proteins) |
| Coumarin-based aldehyde | Ratiometric Fluorescent Probe | pH or specific enzymes |
Strategic Incorporation of this compound into Complex Molecular Architectures
Beyond the synthesis of simple derivatives, this compound can serve as a versatile building block for the construction of more complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic hydrazine group and an aromatic pyridine ring, allows for its integration into a variety of larger molecular scaffolds, including macrocycles and polymers.
The hydrazine moiety can participate in cyclization reactions with bifunctional electrophiles to form various heterocyclic systems. For example, reaction with β-dicarbonyl compounds can yield pyrazole (B372694) derivatives, while reaction with dicarboxylic acids or their derivatives can lead to the formation of pyridazinones. These heterocyclic systems are prevalent in many biologically active molecules and functional materials.
Furthermore, the pyridine nitrogen atom can be utilized for coordination to metal centers, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers. The methanesulfonyl group can also influence the self-assembly and packing of these complex structures through non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. The strategic incorporation of this building block can therefore impart specific electronic, optical, or catalytic properties to the resulting supramolecular assemblies.
Table 3: Incorporation into Complex Molecular Architectures This table outlines potential pathways for creating complex molecules.
| Reaction Partner | Resulting Molecular Architecture | Potential Application |
| 1,3-Diketones | Pyrazole-containing compounds | Medicinal Chemistry |
| Diisocyanates | Polyureas | Materials Science |
| Metal Salts | Coordination Complexes | Catalysis / Sensing |
Role of 2 Hydrazino 5 Methanesulfonyl Pyridine in Heterocyclic Compound Synthesis
Utilization as a Synthon for Diverse Heterocyclic Ring Systems
A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. 2-Hydrazino-5-(methanesulfonyl)-pyridine functions as a potent synthon, with the hydrazino moiety (-NHNH2) acting as a binucleophilic component, crucial for constructing various nitrogen-containing heterocycles.
The hydrazino group is fundamental to the synthesis of numerous five-membered aromatic heterocycles through cyclocondensation reactions with appropriate bifunctional reagents.
Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods are classic examples where hydrazines react with 1,3-dicarbonyl compounds or their equivalents to yield pyrazole rings. nih.govmdpi.com In this context, this compound can react with various diketones, ketoesters, or α,β-unsaturated carbonyl compounds to form the corresponding N-pyridinylpyrazoles. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. mdpi.comsci-hub.se
Triazoles: 1,2,4-Triazole derivatives can be synthesized from hydrazine (B178648) precursors. nih.govchemistryjournal.net One common method involves the reaction of the hydrazino group with acylating agents followed by cyclization. For instance, reaction with an imidate or a similar one-carbon synthon can lead to the formation of the triazole ring. Another pathway involves the reaction of acylhydrazides (formed from the hydrazine) with isothiocyanates, followed by cyclization. frontiersin.org
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often starts from hydrazine derivatives. mdpi.comnih.govnih.gov The 2-hydrazino group of the pyridine (B92270) can be first converted into an N-acylhydrazide (hydrazide). This intermediate can then undergo dehydrative cyclization using reagents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govresearchgate.netorganic-chemistry.org
Thiadiazoles: Similar to oxadiazoles, 1,3,4-thiadiazole (B1197879) rings can be constructed from the hydrazino precursor. mdpi.com A common route involves the reaction of the hydrazino group with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which is then cyclized. nih.govresearchgate.net Alternatively, reaction with acyl isothiocyanates or cyclization of thiosemicarbazide (B42300) derivatives (obtained from the hydrazine) provides another viable pathway to substituted thiadiazoles. researchgate.net
Table 1: Synthesis of Five-Membered Heterocycles from this compound
| Target Heterocycle | Typical Reagent(s) | General Reaction Type |
|---|---|---|
| Pyrazole | 1,3-Diketones (e.g., Acetylacetone) | Cyclocondensation |
| 1,2,4-Triazole | Formic acid, followed by amine | Cyclization |
| 1,3,4-Oxadiazole | Carboxylic acid/acid chloride, then POCl₃ | Acylation and Dehydrative Cyclization |
| 1,3,4-Thiadiazole | Carbon disulfide (CS₂), then acid | Addition and Cyclization |
The pyridine backbone of this compound allows it to be an integral part of fused heterocyclic systems, where the newly formed ring is annulated to the existing pyridine ring.
Pyrazolo-pyridines: Pyrazolo[3,4-b]pyridines are a significant class of fused heterocycles. Their synthesis can be achieved by forming a pyrazole ring onto a pre-existing pyridine ring. researchgate.net This is typically accomplished through the reaction of a 2-chloropyridine (B119429) derivative containing an electrophilic group at the 3-position (like a cyano or carbonyl group) with hydrazine. researchgate.net In a related fashion, 2-hydrazinopyridines can react with various carbon synthons to construct the fused pyrazole ring. For example, reaction with β-ketoesters can lead to the formation of the pyrazolo[1,5-a]pyridine (B1195680) skeleton, although the regiochemistry depends on the specific reactants and conditions. Reaction of 5-amino-pyrazole derivatives with reagents like benzoylacetone (B1666692) is also a known route to pyrazolo[3,4-b]pyridines. nih.gov
Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines generally involves the reaction of 2-aminopyridines with α-haloketones (the Tschitschibabin reaction) or other related synthons. nih.govrsc.orgorganic-chemistry.org While 2-hydrazinopyridine (B147025) is not the direct precursor, it can potentially be converted to 2-aminopyridine (B139424) or used in alternative synthetic strategies to access related fused systems like pyrazolo[1,5-a]pyridines, which are isomeric to certain imidazopyridine derivatives.
Chromenopyridines: Chromenopyridines are tricyclic systems formed by the fusion of chromene and pyridine rings. rhhz.netnih.govnih.gov Their synthesis often involves multicomponent reactions or the construction of the pyridine ring onto a chromene scaffold. mdpi.comsemanticscholar.org While direct synthesis from 2-hydrazinopyridine is less common, derivatives of this compound could potentially be used in reactions where the pyridine nitrogen participates in the formation of the final fused system. For example, a hydrazone derivative could undergo cyclization with a suitable chromone (B188151) precursor.
Design of Pyridine-Hybrid Scaffolds and Their Synthetic Routes
The concept of molecular hybridization involves combining two or more pharmacophoric scaffolds to create a single hybrid molecule with potentially enhanced biological activity or a modified physicochemical profile. mdpi.comnih.govrsc.org The this compound core is an excellent platform for creating such hybrids. nih.gov
The synthetic strategy typically involves using the hydrazino group as a reactive handle to link the pyridine core to other heterocyclic or functional moieties. For example, the hydrazino group can be converted into a hydrazone by condensation with an aldehyde or ketone that is part of another scaffold (e.g., a thiazole, pyrazole, or coumarin). mdpi.comnih.gov This hydrazone linkage serves as a flexible and synthetically accessible bridge connecting the two molecular domains.
Further chemical transformations can be performed on this linkage to create more complex and rigid hybrid structures. For instance, the hydrazone can be a precursor for further cyclization reactions, leading to multi-ring systems where the pyridine and the second heterocycle are linked by a third, newly formed ring. Such strategies have been employed to create pyridine-thiazole and pyridine-urea hybrids with diverse biological applications. mdpi.comrsc.org
Table 2: Examples of Synthetic Routes to Pyridine-Hybrid Scaffolds
| Hybrid Scaffold Type | Synthetic Strategy | Key Intermediate |
|---|---|---|
| Pyridine-Thiazole | Condensation of pyridine carbohydrazide (B1668358) with α-haloketones | Pyridine carbohydrazide |
| Pyridine-Pyran-Pyrazole | Multicomponent reaction involving a pyridine derivative, a pyran precursor, and hydrazine | Diarylidene intermediate |
| Pyridine-Urea | Conversion of hydrazino group to isocyanate, followed by reaction with an amine | Pyridyl isocyanate |
Catalytic Applications in Heterocyclic Synthesis (e.g., pyridine as a base)
The pyridine nucleus is well-known for its role in catalysis. nih.govacs.org The lone pair of electrons on the nitrogen atom, which is not part of the aromatic sextet, imparts basic and nucleophilic character to the molecule. nih.gov In this compound, the pyridine nitrogen can function as a base or a nucleophilic catalyst in various organic transformations.
Base Catalysis: Pyridine and its derivatives are commonly used as mild, non-nucleophilic bases to scavenge protons generated in reactions, such as acylations or sulfonylations, thereby driving the reaction to completion. nih.gov The basicity of the pyridine nitrogen in the title compound is reduced by the electron-withdrawing effect of the methanesulfonyl group at the 5-position and the hydrazino group at the 2-position. However, it can still function as an acid scavenger in many synthetic protocols.
Nucleophilic Catalysis: The pyridine nitrogen can act as a nucleophilic catalyst, for example, in acylation reactions, by forming a highly reactive N-acylpyridinium intermediate.
Ligand in Metal-Catalyzed Reactions: The pyridine nitrogen is an excellent ligand for a variety of transition metals. researchgate.netresearchgate.net Metal-pyridine complexes are used as catalysts in a wide range of reactions, including cross-coupling, oxidation, and hydrogenation. The specific compound this compound could serve as a bifunctional ligand, coordinating to a metal center through both the pyridine nitrogen and one of the hydrazino nitrogens, potentially enabling unique catalytic activities.
Computational Chemistry and Theoretical Investigations of 2 Hydrazino 5 Methanesulfonyl Pyridine
Quantum Chemical Calculations (e.g., DFT, HF methods) for Structural and Electronic Properties
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed. HF is an ab initio method that solves the Schrödinger equation for a multi-electron system, while DFT, a widely used alternative, calculates the electronic structure based on the electron density, often yielding high accuracy at a lower computational cost. For pyridine (B92270) and its derivatives, hybrid DFT methods such as B3LYP have been shown to provide results in good agreement with experimental data.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Hydrazino-5-(methanesulfonyl)-pyridine, calculations using a basis set like 6-311+G(d,p) would predict key structural parameters. While specific published data for this exact molecule is scarce, an illustrative table of the types of parameters obtained is presented below.
Illustrative Data Table: Predicted Structural Parameters for this compound
| Parameter | Description | Predicted Value (Illustrative) |
|---|---|---|
| Bond Lengths (Å) | ||
| N-N (hydrazine) | Length of the nitrogen-nitrogen single bond. | ~1.45 Å |
| C-S (sulfonyl) | Length of the carbon-sulfur bond. | ~1.77 Å |
| S=O (sulfonyl) | Length of the sulfur-oxygen double bonds. | ~1.43 Å |
| C=N (pyridine) | Length of the carbon-nitrogen double bond in the ring. | ~1.34 Å |
| **Bond Angles (°) ** | ||
| O-S-O (sulfonyl) | Angle between the two oxygen atoms and the sulfur atom. | ~120° |
| C-N-N (hydrazine) | Angle of the hydrazine (B178648) group's attachment to the ring. | ~118° |
| **Dihedral Angles (°) ** |
Electronic structure analysis provides insight into the distribution of electrons within the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-withdrawing sulfonyl group and the electron-donating hydrazine group would significantly influence the energies and localizations of these frontier orbitals.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyridine ring and the hydrazine group, as well as the oxygen atoms of the sulfonyl group, due to the presence of lone pairs of electrons. These sites represent the most likely points for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the hydrazine group would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles.
Theoretical Studies of Pyrolysis Mechanisms of Hydrazine Derivatives
The pyrolysis of hydrazine and its derivatives is a subject of significant theoretical interest due to its relevance in propulsion and synthesis. fluorochem.co.uksigmaaldrich.com Computational studies have shown that the thermal decomposition of hydrazines often initiates with the homolytic cleavage of the weakest bond, which is typically the N-N single bond. fluorochem.co.uk This initial step generates two radical species, which can then undergo a variety of subsequent reactions.
Spectroscopic Property Predictions and Validation through Computational Models
Computational quantum chemistry can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. For pyridine derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with a high degree of accuracy, often with the application of a scaling factor to account for anharmonicity and other systematic errors.
A theoretical analysis of this compound would involve calculating its vibrational frequencies and comparing them to experimentally obtained IR and Raman spectra. This comparison allows for a detailed assignment of spectral features, such as the stretching frequencies of the N-H bonds in the hydrazine group, the S=O stretches of the sulfonyl group, and the characteristic ring-breathing modes of the pyridine core.
Excited State Dynamics and Fluorescence Quenching Mechanisms (relevant for probe development)
The study of a molecule's behavior upon absorption of light is crucial for applications such as fluorescent probes. Time-dependent DFT (TD-DFT) is a common method for investigating electronic excited states. These calculations can predict absorption and emission wavelengths, as well as shed light on the nature of the electronic transitions (e.g., charge transfer).
For pyridine derivatives, excited-state processes can be complex, involving mechanisms like excited-state intramolecular proton transfer (ESIPT) or charge transfer. In some cases, molecules may exhibit fluorescence quenching, where the excited state deactivates through non-radiative pathways, resulting in low or no fluorescence. A structurally similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, was notably found to not emit fluorescence, suggesting efficient non-radiative decay pathways. Computational studies on this compound could explore the potential energy surfaces of its excited states to identify intersections or conical intersections with the ground state, which are often responsible for rapid, non-radiative decay and fluorescence quenching. This understanding is critical for determining the molecule's suitability as a fluorescent probe.
Applications in Chemical Biology and Drug Discovery Scaffolds
Scaffold Design and Modification in Medicinal Chemistry
In the field of medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The strategic design and modification of these scaffolds are central to the discovery of new drugs. The pyridine (B92270) ring, in particular, is considered a "privileged scaffold" due to its presence in a vast number of biologically active compounds and approved pharmaceuticals. researchgate.netrsc.org
The pyridine ring system is one of the most extensively utilized heterocycles in drug design. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which facilitates strong interactions with biological targets such as enzymes and receptors. This feature has led to the development of numerous therapeutic agents across a wide spectrum of diseases. researchgate.netnih.gov There are 95 FDA-approved pharmaceuticals that are derived from pyridine or its reduced form, dihydropyridine. researchgate.netnih.gov
The incorporation of a pyridine scaffold can significantly influence a molecule's pharmacological profile, affecting its potency, metabolic stability, and permeability. researchgate.net The chromenopyridine scaffold, a fusion of chromene and pyridine rings, is another example of a privileged platform that exhibits a broad range of biological properties. mdpi.com The versatility of the pyridine unit, whether as a standalone core or fused with other motifs, makes it an attractive and enduring scaffold for medicinal chemists. rsc.orgmdpi.com
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine or Dihydropyridine Scaffold
| Drug Name | Therapeutic Area | Scaffold Type |
| Isoniazid | Tuberculosis | Pyridine |
| Nifedipine | Hypertension | Dihydropyridine |
| Crizotinib | Cancer | Pyridine |
| Roflumilast | COPD | Pyridine |
| Abiraterone acetate (B1210297) | Prostate Cancer | Pyridine |
| Piroxicam | Arthritis (NSAID) | Pyridine |
This table is based on information from multiple sources. researchgate.netnih.govnih.gov
Structure-Activity Relationship (SAR) studies are a cornerstone of drug development, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. nih.gov For pyridine-based scaffolds, SAR analyses focus on identifying which functional groups and structural alterations enhance a desired therapeutic effect, such as antiproliferative or antimicrobial activity. nih.govresearchgate.net
Key methodologies in SAR studies include:
Positional Isomerism: Altering the position of substituents on the pyridine ring to determine the optimal arrangement for target binding.
Functional Group Modification: Introducing, removing, or modifying various functional groups (e.g., methoxy (B1213986), hydroxyl, amino, halogens) to probe their influence on activity. For instance, studies have shown that the presence and position of methoxy (-OMe) and hydroxyl (-OH) groups can enhance the antiproliferative activity of pyridine derivatives, while bulky groups or halogens may decrease it. nih.gov
Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency or reduce toxicity.
These systematic studies help build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. This knowledge is crucial for designing more potent and selective drug candidates. nih.govdocumentsdelivered.com
Scaffold hopping is an innovative strategy in medicinal chemistry used to design new compounds by replacing the central core (scaffold) of a known active molecule with a structurally distinct one, while preserving its biological activity. rsc.orgniper.gov.in This approach is valuable for discovering novel chemical entities that may possess improved properties, such as enhanced metabolic stability, better selectivity, or the ability to circumvent existing patents. rsc.orgnih.gov
A common application of this strategy is the replacement of a phenyl ring with a more electron-deficient pyridyl ring. nih.govresearchgate.net This substitution can make the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov For example, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to significantly improve metabolic stability. niper.gov.in Scaffold hopping allows researchers to explore new areas of chemical space and address liabilities in existing drug candidates, such as off-target effects or poor pharmacokinetic profiles. nih.govrsc.org
Ligand Design for Metal Complexation and Chemo/Biosensing Probes
The structural features of 2-Hydrazino-5-(methanesulfonyl)-pyridine, particularly the hydrazino group, make it an excellent precursor for designing ligands capable of binding to metal ions. This property is leveraged in the development of metal chelators and advanced chemo/biosensing probes for detecting specific metal ions in biological and environmental samples.
The hydrazino group of this compound can be readily condensed with aldehydes or ketones to form hydrazone derivatives. Hydrazones are a versatile class of ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. jocpr.comrsc.org
Key aspects of their chelation chemistry include:
Tautomerism: Hydrazone ligands can exist in keto-enol tautomeric forms, which provides multiple potential donor sites for metal coordination. jocpr.com
Coordination Modes: They can act as bidentate, tridentate, or even tetradentate ligands, coordinating with metal ions through imine nitrogen and enolic oxygen atoms. jocpr.comjptcp.com When a pyridine ring is part of the hydrazone backbone, the pyridine nitrogen can also participate in coordination, leading to tridentate (N,N,O or N,N,N) binding modes. nih.gov
Complex Stability: The ability to form stable five- or six-membered chelate rings with metal ions contributes to the high stability of the resulting metal complexes. rsc.org
This versatile coordination chemistry allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes for various applications. nih.govnih.gov
The ability of pyridine-based hydrazones to selectively bind with metal ions is harnessed to create chemosensors, which are molecules designed to signal the presence of a specific analyte through an observable change, such as color or fluorescence. researchgate.net Functionalized probes are crucial for detecting metal ions that play important roles in biological systems (e.g., Fe²⁺, Fe³⁺, Zn²⁺, Cu²⁺) or are environmental toxins (e.g., Hg²⁺, Pb²⁺). nih.govfrontiersin.org
The design of these probes often involves integrating three key components:
A Receptor: The metal-binding part of the molecule, such as a hydrazone derived from a pyridine scaffold.
A Fluorophore/Chromophore: A unit that emits light or absorbs it in the visible spectrum.
A Linker: A component connecting the receptor and the signaling unit.
Upon binding to a target metal ion, the probe undergoes a conformational or electronic change that modulates its photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response or a distinct color change. researchgate.net Pyridine derivatives have been successfully used to develop selective and sensitive fluorescent probes for a variety of metal ions, making them valuable tools for applications in analytical chemistry, environmental monitoring, and biomedical imaging. mdpi.comdntb.gov.ua
Table 2: Metal Ions Detected by Pyridine-Based Functionalized Probes
| Target Metal Ion | Detection Method | Type of Probe |
| Copper (Cu²⁺) | Colorimetric / Fluorescent | Pyridine-based Schiff base |
| Zinc (Zn²⁺) | Fluorescent | Pyridine-pyridone based |
| Iron (Fe³⁺/Fe²⁺) | Fluorescent | Functionalized Pyridine |
| Mercury (Hg²⁺) | Fluorescent | Pyridine Derivative |
| Nickel (Ni²⁺) | Fluorescent | Pyridine Derivative |
| Cobalt (Co²⁺) | Fluorescent | Pyridine Derivative |
This table summarizes findings on the use of pyridine-based probes for metal ion detection. researchgate.netnih.govfrontiersin.orgmdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Hydrazine-Based Derivatization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of chemical compounds in complex mixtures. acdlabs.com For molecules that may exhibit poor ionization efficiency, chemical derivatization can significantly enhance their detection.
Hydrazine-based reagents are frequently employed to improve the ionization efficiency and, consequently, the sensitivity of detection for various analytes in LC-MS/MS. researchgate.netnih.gov While direct analysis of "2-Hydrazino-5-(methanesulfonyl)-pyridine" is possible, the principle of using hydrazine-based derivatization for other target molecules highlights the inherent utility of the hydrazine (B178648) moiety in enhancing mass spectrometric detection.
For instance, reagents such as 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinoquinoline (B107646) (HQ) have been successfully used to derivatize compounds containing carbonyl or carboxyl groups. researchgate.netpw.edu.plblogspot.com This process attaches a hydrazine-containing tag to the analyte, which can improve its chromatographic retention and, more importantly, its ability to be ionized in the mass spectrometer source, often through electrospray ionization (ESI). researchgate.net The hydrazine group can readily accept a proton, making the derivative easily detectable in positive-ion mode ESI. nih.gov This strategy has led to several orders of magnitude improvement in the limits of quantitation (LOQs) for certain analytes. acdlabs.com
Research has demonstrated that derivatization with HMP, which contains a permanently charged quaternary ammonium (B1175870) group, significantly boosts the signal intensity of oxo-steroids in LC-ESI-MS analysis. nih.govresearchgate.net Similarly, HQ has been developed as an effective derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones. pw.edu.plblogspot.com These examples underscore the principle that the hydrazine functional group, as present in "this compound," is a key structural feature that can facilitate sensitive detection by mass spectrometry.
| Derivatization Reagent | Target Analytes | Enhancement Mechanism | Reference |
|---|---|---|---|
| 2-Hydrazino-1-methylpyridine (HMP) | Oxo-steroids (e.g., DHT) | Introduction of a permanently charged moiety, enhancing ESI efficiency. | researchgate.netnih.govresearchgate.net |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, aldehydes, ketones | Increases hydrophobicity for better chromatographic retention and forms easily protonated derivatives. | pw.edu.plblogspot.com |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl compounds | Forms stable hydrazones that can be readily analyzed by LC-MS. | nist.gov |
| Dansyl hydrazine (DH) | Carbonyl compounds | Introduces a fluorescent tag and an easily ionizable group. | pw.edu.pl |
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. cet-science.comresearchgate.net In an SRM experiment, a specific precursor ion is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and a specific product ion is then selected in the third mass analyzer (Q3) for detection. washington.edu This process of monitoring a specific "transition" (precursor ion → product ion) provides excellent selectivity and reduces chemical noise, enabling the detection of analytes at very low concentrations. vscht.cz
For the quantification of "this compound," an SRM-based LC-MS/MS method would involve:
Precursor Ion Selection : The protonated molecule of the compound, [M+H]⁺, would be selected in Q1.
Fragmentation : The selected precursor ion would be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.
Product Ion Selection : One or more specific and abundant fragment ions would be monitored in Q3.
The combination of the precursor mass and the fragment mass is highly specific to the target compound, allowing for accurate quantification even in complex biological matrices. researchgate.net The intensity of the signal from the selected transition is proportional to the concentration of the analyte in the sample. This targeted approach offers significantly lower limits of detection compared to full-scan MS analysis. vscht.cz
Gas Chromatography (GC) Derivatization Approaches for Volatility Enhancement
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. acdlabs.com However, many polar compounds, such as those containing hydrazine functional groups, are not sufficiently volatile for direct GC analysis. acdlabs.comwashington.edu Derivatization is a chemical modification process used to convert these non-volatile compounds into more volatile derivatives, making them amenable to GC separation and detection. researchgate.net
Silylation is the most common and versatile derivatization technique for GC analysis. nih.govnist.gov It involves the replacement of active hydrogen atoms in polar functional groups (e.g., -OH, -NH₂, -SH) with a non-polar trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. researchgate.netacs.org This chemical modification reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility and thermal stability. nist.govacs.org
For "this compound," the active hydrogens on the hydrazine moiety (-NH-NH₂) are the primary targets for silylation. The reaction with a silylating agent would produce a more volatile TMS derivative suitable for GC-MS analysis.
Commonly used silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A powerful and versatile silylating agent that reacts with a wide range of functional groups. Its byproducts are highly volatile, which minimizes chromatographic interference. nih.govcet-science.com The addition of a catalyst like trimethylchlorosilane (TMCS) can increase its reactivity, allowing for the derivatization of more hindered functional groups. nih.gov
N,O-Bis(trimethylsilyl)acetamide (BSA) : Another strong silylating agent that forms stable TMS derivatives with most organic functional groups under mild conditions. nist.gov
N-trimethylsilylimidazole (TMSI) : A common reagent particularly effective for derivatizing hydroxyl groups and carboxylic acids. researchgate.net
The general reaction involves mixing the sample with an excess of the silylating reagent, often in a suitable aprotic solvent like pyridine (B92270) or acetonitrile (B52724), and heating the mixture to ensure the reaction goes to completion. cet-science.com The resulting silylated derivative of "this compound" would exhibit improved peak shape and sensitivity during GC analysis.
| Reagent | Abbreviation | Target Functional Groups | Key Characteristics | Reference |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | Highly volatile byproducts, powerful TMS donor. Often used with TMCS catalyst. | nih.govcet-science.com |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Similar to BSTFA, highly reactive. | Forms stable derivatives under mild conditions. | nist.gov |
| N-trimethylsilylimidazole | TMSI | Hydroxyls, carboxylic acids, phenols, thiols | Good for targeting hydroxyl groups. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
For "this compound," ¹H NMR and ¹³C NMR spectroscopy would provide key structural information. While specific spectral data for this exact compound is not publicly available, a detailed prediction can be made based on the analysis of analogous structures, such as 2-hydrazinopyridine (B147025) and other substituted pyridines. researchgate.netpressbooks.pub
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the hydrazine group, and the methyl group of the methanesulfonyl moiety.
Pyridine Ring Protons : The pyridine ring has three aromatic protons. Due to the substitution pattern, they will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the methanesulfonyl group at position 5 and the electron-donating nature of the hydrazino group at position 2 will influence their chemical shifts. The proton at position 6 (adjacent to the nitrogen and the sulfonyl group) is expected to be the most downfield, while the proton at position 4 would be upfield relative to the proton at position 3.
Hydrazine Protons (-NH-NH₂) : The protons on the hydrazine group will likely appear as broad signals due to quadrupole broadening from the nitrogen atoms and potential chemical exchange. Their chemical shifts can vary depending on the solvent and concentration.
Methanesulfonyl Protons (-SO₂CH₃) : The methyl group attached to the sulfonyl group will appear as a sharp singlet, typically in the δ 3.0-3.5 ppm region, due to the strong deshielding effect of the two oxygen atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Pyridine Ring Carbons : The five carbons of the pyridine ring will show distinct resonances in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the nitrogen (C2) and the carbon bearing the methanesulfonyl group (C5) will have their chemical shifts significantly influenced by these substituents.
Methanesulfonyl Carbon (-SO₂CH₃) : The methyl carbon of the methanesulfonyl group is expected to appear in the δ 40-45 ppm range.
Analysis of a closely related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, supports these general predictions for the chemical shifts of pyridine ring and substituent protons and carbons. pressbooks.pub
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
The IR spectrum of "this compound" would exhibit characteristic absorption bands for the sulfonyl, hydrazine, and pyridine functional groups.
Sulfonyl Group (-SO₂-) : Sulfones show two strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds. researchgate.net
Asymmetric SO₂ stretch: Typically observed in the 1350-1300 cm⁻¹ region.
Symmetric SO₂ stretch: Found in the 1160-1120 cm⁻¹ range.
Hydrazine Group (-NH-NH₂) : The hydrazine moiety will give rise to several characteristic absorptions.
N-H Stretching: Primary amines and hydrazines show one or two bands in the 3500-3300 cm⁻¹ region. These bands can be sharp but are generally weaker than O-H stretching bands. youtube.com
N-H Bending (Scissoring): This vibration typically appears in the 1650-1580 cm⁻¹ region. nih.gov
N-N Stretching: This vibration is often weak and can be difficult to assign definitively but is expected in the 1150-1050 cm⁻¹ region. nih.gov
Pyridine Ring : The aromatic pyridine ring will have several characteristic absorptions.
Aromatic C-H Stretching: These bands appear above 3000 cm⁻¹.
C=C and C=N Ring Stretching: A series of bands, often sharp, are observed in the 1650-1400 cm⁻¹ region. pw.edu.pl
The analysis of a similar structure, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, confirms the presence of characteristic bands for the N-H and pyridine ring vibrations in these regions. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Hydrazine (-NH-NH₂) | N-H Stretch | 3500 - 3300 | Medium, Sharp | youtube.com |
| N-H Bend | 1650 - 1580 | Medium | nih.gov | |
| Pyridine Ring | Aromatic C-H Stretch | > 3000 | Variable | pw.edu.pl |
| Pyridine Ring | C=C, C=N Ring Stretch | 1650 - 1400 | Medium to Strong, Sharp | pw.edu.pl |
| Methanesulfonyl (-SO₂CH₃) | Asymmetric SO₂ Stretch | 1350 - 1300 | Strong | researchgate.net |
| Symmetric SO₂ Stretch | 1160 - 1120 | Strong | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous characterization of novel chemical entities such as this compound. numberanalytics.comazolifesciences.com This methodology provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule and its fragments. researchgate.netmeasurlabs.com While specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, the principles of HRMS allow for a thorough theoretical characterization.
Precise Molecular Weight Determination
A key application of HRMS is the determination of the precise molecular weight of a compound, which is distinct from the nominal mass (the integer mass of the most abundant isotope of each element). nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can effectively confirm the elemental formula of a compound. numberanalytics.com
The chemical formula for this compound is C₆H₉N₃O₂S. Based on the exact masses of the most abundant isotopes of its constituent elements (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da, ³²S = 31.972071 Da), the theoretical monoisotopic mass can be calculated. This calculated exact mass is a crucial benchmark for the experimental verification of the compound's synthesis and purity.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₉N₃O₂S |
| Theoretical Monoisotopic Mass (Da) | 187.04699 |
Fragmentation Analysis
In addition to precise mass determination of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for structural elucidation through fragmentation analysis. numberanalytics.com In this process, the molecular ion is isolated and subjected to collision-induced dissociation (CID) or other activation methods, causing it to break apart into smaller, characteristic fragment ions. The precise masses of these fragments provide pieces of the structural puzzle, allowing for the confirmation of the molecule's architecture.
For this compound, fragmentation would be expected to occur at the more labile bonds. The structure contains a pyridine ring, a hydrazino group (-NHNH₂), and a methanesulfonyl group (-SO₂CH₃). Based on established fragmentation patterns for similar chemical moieties, a plausible fragmentation pathway can be proposed. Key fragmentation events would likely involve:
Loss of the methanesulfonyl group: Cleavage of the C-S bond could lead to the loss of a •SO₂CH₃ radical or neutral SO₂ and a •CH₃ radical.
Cleavage of the hydrazino group: The N-N bond in the hydrazino group is susceptible to cleavage, potentially leading to the loss of NH₂ or N₂H₃.
Ring fragmentation: Fragmentation of the pyridine ring itself, though typically requiring higher energy.
The analysis of these fragmentation pathways provides definitive structural confirmation.
| Plausible Fragment Ion | Proposed Neutral Loss | Notes |
|---|---|---|
| [C₆H₈N₃S]⁺ | O₂ | Represents loss of the sulfonyl oxygens. |
| [C₅H₆N₃S]⁺ | CH₃O₂ | Loss of the methoxy (B1213986) portion of the sulfonyl group. |
| [C₆H₉N]⁺• | N₂H₃O₂S | Represents a significant fragmentation of the substituent groups. |
| [C₅H₅N]⁺• | CH₄N₃O₂S | Formation of the pyridine radical cation. |
Future Perspectives and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of functionalized pyridines is a cornerstone of heterocyclic chemistry, and the drive towards environmentally benign methodologies is reshaping this field. Future research into the synthesis of 2-Hydrazino-5-(methanesulfonyl)-pyridine is expected to pivot away from traditional multi-step, high-energy processes towards more elegant and sustainable "green" chemistry approaches. researchgate.netnih.gov
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where the pyridine (B92270) ring is constructed and functionalized simultaneously would represent a significant advance in efficiency. acs.org MCRs are known for their high atom economy and reduced waste generation, aligning with the principles of green chemistry. nih.gov
Mechanochemical Synthesis: This solvent-free or low-solvent technique uses mechanical force (e.g., ball milling) to drive chemical reactions. nih.govnih.gov Exploring the mechanochemical coupling of a pre-functionalized pyridine precursor with a hydrazine (B178648) source could drastically reduce solvent use and purification steps, leading to a more sustainable manufacturing process. rsc.org
Catalytic C-H Functionalization: Directing the regioselective C-H sulfonylation and hydrazination of the pyridine ring using advanced transition-metal catalysts is a promising frontier. chemistryviews.org Iron-catalyzed cyclization, for instance, offers a less toxic and more abundant alternative to precious metal catalysts. rsc.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound would enable more efficient and reproducible production.
These novel routes aim to reduce environmental impact by minimizing solvent usage, decreasing energy consumption, and utilizing less hazardous reagents compared to conventional methods.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, single-step process. acs.orgnih.gov | Design of a convergent one-pot reaction strategy. |
| Mechanochemical Synthesis | Solvent-free, energy-efficient, rapid reaction times. nih.govnih.gov | Identifying suitable solid-state precursors and grinding conditions. |
| Catalytic C-H Functionalization | High regioselectivity, use of abundant catalysts (e.g., Iron). chemistryviews.orgrsc.org | Development of selective catalysts for direct functionalization. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Optimization of reactor design and reaction parameters. |
Advanced Computational Modeling for Predictive Chemical Properties and Reactivity
Computational chemistry provides powerful tools for predicting molecular behavior, thereby accelerating research and reducing experimental costs. For this compound, advanced computational modeling can offer profound insights into its properties and potential applications.
Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties. ias.ac.inresearcher.life This includes determining the molecule's electronic structure, the nucleophilicity of the hydrazino nitrogen atoms, and the effect of the methanesulfonyl group on the pyridine ring's aromaticity and reactivity. researchgate.netresearchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. rsc.org
Reaction Pathway Modeling: Computational models can simulate reaction mechanisms, helping to understand and predict the regioselectivity of derivatization reactions. nih.gov For example, modeling the reaction of the hydrazino group with various aldehydes and ketones can predict the stereochemical and electronic properties of the resulting hydrazones.
Predictive Spectroscopy: Simulating NMR, IR, and UV-Vis spectra can aid in the structural confirmation of newly synthesized derivatives and provide a deeper understanding of the molecule's electronic transitions.
These predictive models allow for the in silico screening of potential reactions and applications, enabling researchers to prioritize the most promising avenues for laboratory investigation. researchgate.net
| Modeling Technique | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, nucleophilicity, HOMO-LUMO gap, dipole moment. ias.ac.inresearchgate.net | Guides synthetic strategy and predicts reactivity hotspots. |
| Reaction Pathway Simulation | Transition state energies, reaction kinetics, regioselectivity. nih.gov | Optimizes reaction conditions and explains product formation. |
| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, material properties. | Predicts behavior in condensed phases for material science applications. |
| QSAR/QSPR | Biological activity, physical properties. | Screens for potential pharmaceutical or analytical applications. |
Development of Highly Specific Derivatization Reagents for Targeted Analysis
Chemical derivatization is a key strategy in analytical chemistry, particularly for enhancing the detection of specific molecules by techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com Hydrazinopyridine-based reagents are well-established for their ability to react with carbonyl groups in aldehydes and ketones, significantly improving their ionization efficiency and analytical sensitivity. nih.govresearchgate.net
This compound is a promising candidate for a next-generation derivatization reagent. The hydrazino group provides the reactive handle for tagging carbonyl-containing analytes, while the methanesulfonyl group could offer unique advantages:
Enhanced Ionization: The sulfonyl group is strongly electron-withdrawing and can improve the proton affinity or charge-carrying capacity of the derivatized analyte, leading to greater sensitivity in electrospray ionization mass spectrometry (ESI-MS).
Tunable Chromatographic Retention: The polarity and size of the methanesulfonyl group can alter the retention behavior of derivatives on reversed-phase LC columns, potentially improving separation from interfering matrix components. This is analogous to how 2-hydrazinoquinoline (B107646) was developed to offer greater hydrophobicity than 2-hydrazinopyridine (B147025). mdpi.comumn.edu
Specific Fragmentation: The S-C and S-O bonds within the methanesulfonyl moiety could provide unique and predictable fragmentation patterns in tandem mass spectrometry (MS/MS), allowing for highly specific and sensitive quantification of the target analytes.
Future research would involve synthesizing this reagent and evaluating its performance for the targeted analysis of important biomarkers, such as steroids, keto-acids, and pharmaceuticals, in complex biological matrices. researchgate.net
| Feature of Reagent | Analytical Advantage | Target Analytes |
| Hydrazino Group | Covalent tagging of carbonyls (aldehydes/ketones). nih.gov | Steroids, sugars, keto-acids, pharmaceuticals. |
| Pyridine Ring | Basic site for protonation, enhances ESI signal. | Low-concentration endogenous metabolites. |
| Methanesulfonyl Group | Potentially increases ionization efficiency and alters polarity. | Analytes in complex matrices (e.g., plasma, urine). |
Integration into Advanced Material Science Applications
The distinct functional groups of this compound make it an attractive building block for novel materials with tailored properties.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and the hydrazino group can act as excellent coordination sites (ligands) for metal ions. yufengchemicals.com This could enable the self-assembly of novel MOFs. rsc.org The presence of the sulfonyl group could influence the framework's porosity, stability, and catalytic activity, making such MOFs potentially useful for gas storage, separation, or heterogeneous catalysis.
Conductive Polymers and Membranes: Sulfonated polymers incorporating pyridine moieties have been investigated for use as proton exchange membranes (PEMs) in fuel cells due to their ability to conduct protons. nih.govresearchgate.net The methanesulfonyl group in this molecule provides a pre-installed sulfonyl unit, which could be integrated into polymer backbones to create materials with high thermal stability and proton conductivity.
Hydrazone-Based Sensors and Switches: The hydrazino group can be readily converted into a hydrazone by reacting it with an aldehyde or ketone. Hydrazone-based molecules are widely studied for their ability to act as chemosensors, as their color or fluorescence can change upon binding to specific metal ions or anions. nih.govnih.gov Derivatives of this compound could be designed as highly selective sensors for environmental or biological monitoring.
Future work in this area will focus on synthesizing polymers and coordination complexes from this molecule and characterizing their physical and chemical properties for these advanced applications.
Q & A
Q. What are the primary synthetic routes for 2-Hydrazino-5-(methanesulfonyl)-pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the methanesulfonyl group at the 5-position of pyridine via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., pyridine as a catalyst) , and (2) hydrazine substitution at the 2-position. For the latter, nucleophilic substitution with hydrazine hydrate in polar aprotic solvents (e.g., DMF or ethanol) at 60–80°C is common . Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyridine derivative to hydrazine) and reaction time (4–6 hours). Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the hydrazino (–NH–NH₂) and methanesulfonyl (–SO₂–CH₃) groups. The hydrazino proton appears as a broad singlet at δ 3.5–4.5 ppm, while the methanesulfonyl methyl group resonates at δ 3.1–3.3 ppm .
- FT-IR : Key peaks include N–H stretching (3300–3400 cm⁻¹) and S=O asymmetric/symmetric vibrations (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 202.05 for C₆H₈N₃O₂S). Cross-reference with NIST databases for spectral validation .
Q. What are the common reactivity patterns of the hydrazino group in this compound?
- Methodological Answer : The hydrazino group participates in:
- Hydrazone Formation : Reacts with ketones/aldehydes in ethanol under reflux (2–4 hours) to form hydrazones, useful for derivatization .
- Cyclization Reactions : With β-ketoesters or α,β-unsaturated carbonyls, it forms pyridazine or triazole heterocycles. Use catalytic acetic acid at 80°C .
- Oxidation : Susceptible to oxidation by H₂O₂ or KMnO₄, yielding pyridyl diazenes. Monitor pH (neutral to mildly acidic) to avoid over-oxidation .
Advanced Research Questions
Q. How does the methanesulfonyl group influence electronic and steric effects in downstream reactions?
- Methodological Answer : The –SO₂–CH₃ group is a strong electron-withdrawing substituent, reducing electron density at the pyridine ring (confirmed via DFT calculations). This enhances electrophilic substitution at the 3- and 4-positions. Steric effects are minimal due to its planar geometry, but solvation in polar solvents (e.g., DMSO) can alter reactivity. Compare with methyl or chloro substituents (e.g., 2-chloro-5-methylpyridine ) to isolate electronic contributions.
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or tautomerism. For example, the hydrazino group’s proton signals may split in D₂O due to exchange. To resolve:
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Decomposition occurs via hydrolysis (hydrazino group) or sulfonyl group degradation. Strategies include:
- Storage under inert atmosphere (argon) at –20°C in amber vials.
- Lyophilization for solid-state stability.
- Periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) to detect degradation products .
Q. How can computational modeling predict biological activity or reaction pathways?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on hydrogen bonding between the hydrazino group and active-site residues .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction pathway predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
